

solubility of 5-Amino-6-chloro-o-cresol in organic solvents

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Compound of Interest

Compound Name: 5-Amino-6-chloro-o-cresol

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An In-Depth Technical Guide to the Solubility of **5-Amino-6-chloro-o-cresol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **5-Amino-6-chloro-o-cresol**, a key intermediate in the synthesis of various dyes and potentially other specialty chemicals. Understanding its solubility profile is critical for process development, formulation, and quality control.

Introduction

5-Amino-6-chloro-o-cresol, also known as 3-amino-2-chloro-6-methylphenol, is an aromatic organic compound.^{[1][2][3][4][5][6][7]} Its molecular structure, featuring amino, chloro, and hydroxyl functional groups, dictates its physicochemical properties, including its solubility in various media. This document summarizes the available solubility data and provides a detailed experimental protocol for its determination.

Solubility Data

The solubility of **5-Amino-6-chloro-o-cresol** has been qualitatively and semi-quantitatively described in the literature. It is generally characterized as being soluble in organic solvents and having limited solubility in water.^[8] The available data is summarized in the table below.

Solvent	Temperature	Solubility	Data Type	Source
Water	Room Temperature	< 10 g/L	Semi-Quantitative	[9]
Ethanol	Room Temperature	< 100 g/L	Semi-Quantitative	[9]
Water	Not Specified	Soluble	Qualitative	Amended Safety Assessment of 5-Amino-6-Chloro-o-Cresol as Used in Cosmetics
Propylene Glycol	Not Specified	Soluble	Qualitative	Amended Safety Assessment of 5-Amino-6-Chloro-o-Cresol as Used in Cosmetics
Triethanolamine	Not Specified	Soluble	Qualitative	Amended Safety Assessment of 5-Amino-6-Chloro-o-Cresol as Used in Cosmetics
Alcohol	Not Specified	Soluble	Qualitative	[10]
Organic Solvents	Not Specified	Generally Soluble	Qualitative	[8][10]
Water	Not Specified	Slightly Soluble	Qualitative	[10]

Note: The qualitative descriptions of "soluble" and "slightly soluble" can be subject to interpretation and may vary between sources. The semi-quantitative data provides a more concrete, albeit limited, understanding of its solubility.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for **5-Amino-6-chloro-o-cresol**, a standardized experimental protocol is essential. The following method is based on the well-established equilibrium shake-flask method, incorporating principles from gravimetric analysis and guidelines from the United States Pharmacopeia (USP) General Chapter <1236>.[11][12][13][14][15]

Principle

The equilibrium solubility is determined by creating a saturated solution of **5-Amino-6-chloro-o-cresol** in a specific solvent at a controlled temperature. The concentration of the solute in the clear, saturated supernatant is then quantified to determine the solubility.

Materials and Equipment

- **5-Amino-6-chloro-o-cresol** (high purity)
- Selected organic solvents (analytical grade)
- Thermostatic shaker bath or incubator
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
- Scintillation vials or other suitable sealed containers

Procedure

- Preparation of the Slurry:
 - Add an excess amount of **5-Amino-6-chloro-o-cresol** to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is

crucial to ensure equilibrium is reached with a saturated solution.

- Equilibration:

- Securely cap the vials to prevent solvent evaporation.
- Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
- Agitate the slurries for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over a prolonged period.

- Phase Separation:

- After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time to allow the excess solid to settle.
- To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
- Carefully withdraw an aliquot of the clear supernatant using a pipette. For further clarification, the aliquot can be passed through a syringe filter. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

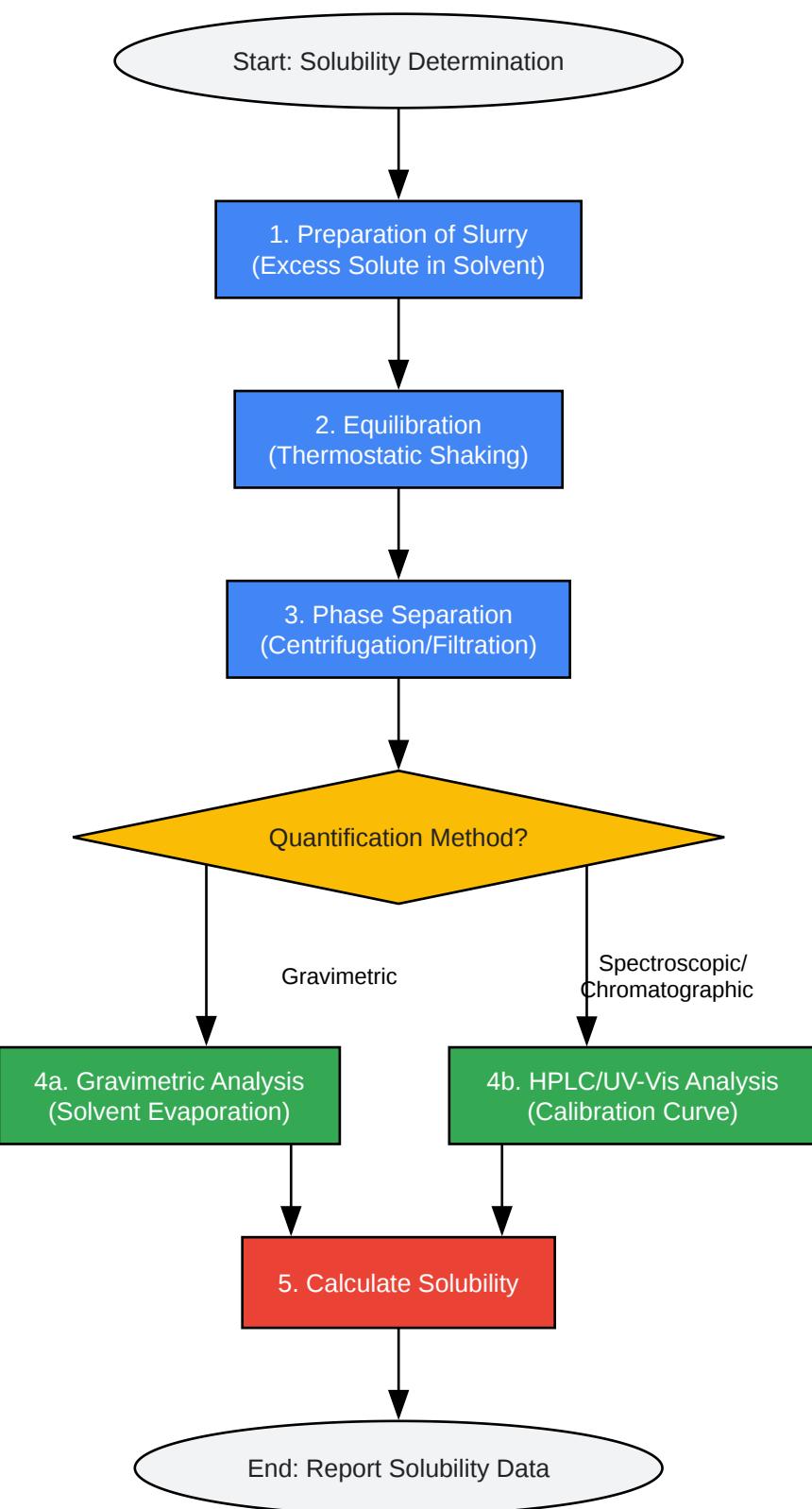
- Quantification:

- Gravimetric Method:
 - Accurately weigh a clean, dry evaporating dish.
 - Pipette a known volume of the clear supernatant into the dish and reweigh.
 - Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).
 - Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

- The mass of the dissolved solid can be determined by the difference in weight.
- Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
 - Prepare a series of standard solutions of **5-Amino-6-chloro-o-cresol** of known concentrations in the same solvent.
 - Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
 - Accurately dilute the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve.
 - Analyze the diluted sample and determine its concentration using the calibration curve. .
- Calculation of Solubility:
 - Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the quantified amount of solute and the volume of the solvent in the aliquot taken.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **5-Amino-6-chloro-o-cresol**.



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Caption: Workflow for the experimental determination of solubility.

Conclusion

While qualitative data suggests that **5-Amino-6-chloro-o-cresol** is soluble in many organic solvents, precise quantitative data is lacking in the public domain. For researchers and professionals in drug development and chemical synthesis, accurate solubility data is paramount for optimizing reaction conditions, developing formulations, and ensuring product quality. The experimental protocol outlined in this guide provides a robust framework for obtaining reliable and reproducible solubility data for **5-Amino-6-chloro-o-cresol** in a variety of organic solvents. Following a standardized methodology will enable better comparison of data across different laboratories and support the development of processes and products that utilize this compound.

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